molecular formula C15H13N3O B7984210 2-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-one

2-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-one

Cat. No.: B7984210
M. Wt: 251.28 g/mol
InChI Key: HDQNSCQXPRYJKU-UHFFFAOYSA-N
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Description

The compound with the identifier 2-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-one 1,2-Dihydro-2-(4-methylphenyl)-5-phenyl-3H-1,2,4-triazol-3-one . This compound is a member of the triazolone family, which is characterized by a five-membered ring containing three nitrogen atoms. Triazolones are known for their diverse applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-2-(4-methylphenyl)-5-phenyl-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate hydrazides with isocyanates or carbodiimides. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-2-(4-methylphenyl)-5-phenyl-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

1,2-Dihydro-2-(4-methylphenyl)-5-phenyl-3H-1,2,4-triazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-2-(4-methylphenyl)-5-phenyl-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler compound with a similar triazole ring structure.

    Benzotriazole: Another triazole derivative with different substituents.

    Tetrazole: A related compound with an additional nitrogen atom in the ring.

Uniqueness

1,2-Dihydro-2-(4-methylphenyl)-5-phenyl-3H-1,2,4-triazol-3-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a phenyl group and a methylphenyl group makes it particularly interesting for various applications.

Properties

IUPAC Name

2-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-11-7-9-13(10-8-11)18-15(19)16-14(17-18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQNSCQXPRYJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)N=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)N=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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